molecular formula C12H14BrNO3 B13979713 4-Amino-6-bromo-2,2-dimethylchroman-4-carboxylic acid

4-Amino-6-bromo-2,2-dimethylchroman-4-carboxylic acid

Katalognummer: B13979713
Molekulargewicht: 300.15 g/mol
InChI-Schlüssel: ZGNMKGWYMZJRJA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Amino-6-bromo-2,2-dimethylchroman-4-carboxylic acid is a complex organic compound belonging to the chromanone family. Chromanones are oxygen-containing heterocycles that play a significant role in medicinal chemistry due to their diverse biological activities

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-6-bromo-2,2-dimethylchroman-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the bromination of 2,2-dimethylchroman-4-one followed by amination and carboxylation. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce the compound on a commercial scale.

Analyse Chemischer Reaktionen

Types of Reactions

4-Amino-6-bromo-2,2-dimethylchroman-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding quinones.

    Reduction: Formation of hydroxy derivatives.

    Substitution: Halogen exchange or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions include various substituted chromanones, hydroxy derivatives, and quinones, each with distinct chemical and biological properties .

Wissenschaftliche Forschungsanwendungen

4-Amino-6-bromo-2,2-dimethylchroman-4-carboxylic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-Amino-6-bromo-2,2-dimethylchroman-4-carboxylic acid involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. These interactions can lead to various biological effects, such as inhibition of cell proliferation or reduction of inflammation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-Amino-6-bromo-2,2-dimethylchroman-4-carboxylic acid stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C12H14BrNO3

Molekulargewicht

300.15 g/mol

IUPAC-Name

4-amino-6-bromo-2,2-dimethyl-3H-chromene-4-carboxylic acid

InChI

InChI=1S/C12H14BrNO3/c1-11(2)6-12(14,10(15)16)8-5-7(13)3-4-9(8)17-11/h3-5H,6,14H2,1-2H3,(H,15,16)

InChI-Schlüssel

ZGNMKGWYMZJRJA-UHFFFAOYSA-N

Kanonische SMILES

CC1(CC(C2=C(O1)C=CC(=C2)Br)(C(=O)O)N)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.